molecular formula C9H11N5S B276587 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine

1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine

Cat. No. B276587
M. Wt: 221.28 g/mol
InChI Key: YKMPTGTXOKIZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine is not fully understood. However, it has been proposed that the compound may act as a chelating agent, binding to metal ions and affecting their reactivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine have not been extensively studied. However, some studies have suggested that this compound may have antioxidant properties and could potentially be used as a therapeutic agent for oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying metal ion chemistry and reactivity. However, one limitation is that the compound may not be suitable for certain experiments due to its potential toxicity and reactivity with other compounds.

Future Directions

There are many potential future directions for research on 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine. One area of interest is its use as a therapeutic agent for oxidative stress-related diseases. Another potential direction is the development of new synthetic methods for this compound and related tetrazole derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine has been described in the literature. The method involves the reaction of propargylamine with thiophene-3-carboxaldehyde to form the corresponding imine intermediate. This intermediate is then reacted with sodium azide and copper sulfate to yield the final product.

Scientific Research Applications

1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine has been studied for its potential applications in scientific research. One area of interest is its use as a ligand for metal ions in coordination chemistry. This compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc.

properties

Product Name

1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine

Molecular Formula

C9H11N5S

Molecular Weight

221.28 g/mol

IUPAC Name

1-prop-2-enyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine

InChI

InChI=1S/C9H11N5S/c1-2-4-14-9(11-12-13-14)10-6-8-3-5-15-7-8/h2-3,5,7H,1,4,6H2,(H,10,11,13)

InChI Key

YKMPTGTXOKIZHM-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=N1)NCC2=CSC=C2

Canonical SMILES

C=CCN1C(=NN=N1)NCC2=CSC=C2

Origin of Product

United States

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